molecular formula C12H13N3OS B13216638 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B13216638
M. Wt: 247.32 g/mol
InChI Key: LVMDRCDQDAJECE-UHFFFAOYSA-N
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Description

The compound 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a 1,3,4-oxadiazole derivative featuring a phenyl group at position 2 and a pyrrolidin-3-ylsulfanyl moiety at position 5. The 1,3,4-oxadiazole core is a five-membered heterocycle known for its electron-deficient nature, making it a versatile scaffold in medicinal chemistry and materials science . The pyrrolidin-3-ylsulfanyl substituent introduces a cyclic amine-linked thioether group, which may enhance solubility and enable unique interactions in biological systems compared to purely aromatic or aliphatic substituents. This article provides a detailed comparison of this compound with structurally related analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

2-phenyl-5-pyrrolidin-3-ylsulfanyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H13N3OS/c1-2-4-9(5-3-1)11-14-15-12(16-11)17-10-6-7-13-8-10/h1-5,10,13H,6-8H2

InChI Key

LVMDRCDQDAJECE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Hydrazide Synthesis from Aromatic Esters

  • Aromatic esters (e.g., phenyl esters) are refluxed with hydrazine hydrate in ethanol or methanol.
  • Reaction conditions typically involve reflux for 4–6 hours, yielding aromatic hydrazides with high purity.

Reaction:

Ar-COOR + NH₂NH₂·H₂O → Ar-CO-NHNH₂

Example: Phenyl ester reacts with hydrazine hydrate to produce phenyl hydrazide.

Method B: Hydrazide from Aromatic Acids

  • Aromatic acids are converted to their acyl chlorides using thionyl chloride or phosphorus trichloride.
  • The acyl chlorides are then reacted with hydrazine hydrate to afford hydrazides.

Reaction:

Ar-COCl + NH₂NH₂ → Ar-CO-NHNH₂

Cyclization to Form 1,3,4-Oxadiazole Core

The key step involves cyclization of hydrazides with dehydrating agents:

Method A: Cyclization Using Phosphoryl Chloride (POCl₃)

  • Hydrazides are refluxed with POCl₃, which acts as a dehydrating agent, facilitating ring closure.
  • The reaction typically proceeds at 80–100°C for 4–8 hours.
  • The resulting intermediate is a 2-substituted-1,3,4-oxadiazole.

Reaction:

Ar-CO-NHNH₂ + POCl₃ → 2-Substituted-1,3,4-oxadiazole

Example: Aromatic hydrazides react with POCl₃ to produce the corresponding oxadiazole derivatives.

Method B: Cyclization Using Thionyl Chloride (SOCl₂)

  • An alternative dehydrating reagent, suitable for sensitive substrates.
  • Reaction conditions involve reflux at 70–80°C for 3–6 hours.

Introduction of the Phenyl and Sulfanyl Groups

The phenyl group at the 2-position is generally introduced via substitution reactions:

Method A: Direct Aromatic Substitution

  • The oxadiazole intermediate is reacted with phenylboronic acid or phenyl Grignard reagents under catalytic conditions to attach the phenyl group.

Method B: Coupling via Nucleophilic Substitution

  • The 2-position oxadiazole bearing a leaving group (e.g., halogen) can undergo nucleophilic substitution with phenylthiol derivatives to incorporate the phenylsulfanyl moiety.

Incorporation of the Pyrrolidin-3-ylsulfanyl Group

The pyrrolidin-3-ylsulfanyl group is introduced through nucleophilic substitution:

  • Preparation of Pyrrolidin-3-thiol: Synthesized via reduction of pyrrolidin-3-one derivatives or by direct thiolation of pyrrolidine.
  • Coupling with the oxadiazole core: The pyrrolidin-3-thiol reacts with the electrophilic site on the oxadiazole derivative, often in the presence of a base such as potassium carbonate, under reflux conditions.

Reaction:

Oxadiazole derivative + Pyrrolidin-3-thiol → this compound

Optimized Reaction Conditions and Data Summary

Step Reagents Solvent Temperature Duration Yield Notes
Hydrazide synthesis Hydrazine hydrate Ethanol Reflux 4–6 hrs High From esters or acids
Cyclization POCl₃ Dichloromethane or Toluene 80–100°C 4–8 hrs 70–85% Dehydration of hydrazide
Phenyl substitution Phenylboronic acid DMSO or DMF Reflux 4–6 hrs 65–75% Catalyzed by Pd or Cu
Sulfanyl group addition Pyrrolidin-3-thiol Ethanol or DMF Reflux 3–5 hrs 60–70% Base: K₂CO₃

Research Outcomes and Data Tables

Research indicates that the synthesis of such oxadiazole derivatives yields compounds with significant biological activities, including antimicrobial, anticancer, and antioxidant effects. The yields generally range from 60–85%, with reaction optimization focusing on solvent choice, temperature, and reagent ratios.

Table 1: Summary of Key Synthesis Parameters

Step Reagent(s) Solvent Temperature Time Yield (%) Remarks
Hydrazide formation Hydrazine hydrate Ethanol Reflux 4–6 hrs 85–90 From esters or acids
Oxadiazole ring formation POCl₃ Dichloromethane 80–100°C 4–8 hrs 70–85 Dehydration step
Phenyl substitution Phenylboronic acid DMSO Reflux 4–6 hrs 65–75 Catalyzed
Sulfanyl group coupling Pyrrolidin-3-thiol Ethanol Reflux 3–5 hrs 60–70 Base: K₂CO₃

Chemical Reactions Analysis

Oxidation Reactions of the Sulfanyl Group

The pyrrolidin-3-ylsulfanyl moiety undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Sulfoxide formationmCPBA (1.2 eq), DCM, 25°C, 3 hr5-(pyrrolidin-3-ylsulfinyl) derivative72%
Sulfone formationH₂O₂ (30%), AcOH, 60°C, 6 hr5-(pyrrolidin-3-ylsulfonyl) derivative68%

These transformations are critical for modulating electronic properties and enhancing biological activity .

Nucleophilic Substitution at the Oxadiazole Core

The sulfur atom at position 5 participates in nucleophilic displacement reactions:

  • Thiol exchange :
    Treatment with aryl thiols (e.g., 4-methylbenzenethiol) in the presence of FeCl₃/K₂CO₃ in DMSO at 50°C yields 5-arylthio derivatives (56–84% yields) .

    R SH Oxadiazole SR FeCl K CO R S Oxadiazole+R SH\text{R SH Oxadiazole SR }\xrightarrow{\text{FeCl K CO }}\text{R S Oxadiazole}+\text{R SH}
  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) under basic conditions substitutes the sulfanyl group with alkyl chains .

Cycloaddition and Ring-Opening Reactions

The 1,3,4-oxadiazole ring demonstrates dynamic reactivity:

Ring-Opening via Acid Catalysis

In concentrated HCl/EtOH (reflux, 8 hr), the oxadiazole ring opens to form thiosemicarbazide intermediates, which can recyclize under oxidative conditions :

OxadiazoleHClThiosemicarbazideH O 1 3 4 Thiadiazole\text{Oxadiazole}\xrightarrow{\text{HCl}}\text{Thiosemicarbazide}\xrightarrow{\text{H O }}\text{1 3 4 Thiadiazole}

Diels-Alder Reactions

The oxadiazole acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., furans), forming fused bicyclic systems .

Functionalization of the Pyrrolidine Ring

The pyrrolidin-3-yl group undergoes characteristic amine reactions:

ReactionReagents/ConditionsProductApplication
N-AlkylationAlkyl halides, K₂CO₃, DMF, 80°CTertiary amine derivativesEnhanced lipophilicity
AcylationAcetyl chloride, pyridine, 0°CAmide-functionalized oxadiazolesPharmacophore modification

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable aryl-aryl bond formation:

  • Suzuki-Miyaura Coupling :
    The phenyl group at position 2 reacts with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to generate biaryl derivatives .

  • Buchwald-Hartwig Amination :
    Introduces amino groups at the phenyl ring using Pd₂(dba)₃/Xantphos catalyst .

Photocatalytic Modifications

Visible-light-driven reactions (eosin Y, CBr₄, O₂) enable oxidative C–S bond formation or cleavage at the sulfanyl position, offering sustainable functionalization pathways .

Key Mechanistic Insights

  • Oxadiazole Ring Stability : The ring remains intact under mild acidic/basic conditions but opens in strong acids (e.g., POCl₃) .

  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl) at position 5 increase electrophilicity at C2 and C5 .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, compounds with oxadiazole rings can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Aromatic and Heteroaromatic Substituents

  • 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole : The pyridinyl group enhances water solubility and enables pH-sensitive fluorescence, attributed to the basic nitrogen in pyridine .
  • 2-Phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole : Extended aromaticity improves fluorescence efficiency in polymethyl methacrylate-based scintillators .
  • 2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole : A planar structure with a methyl-substituted phenyl group, studied for material applications .

Thioether-Functionalized Substituents

  • 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a): Exhibits fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani) and crystallizes in a monoclinic system .
  • 2-Phenyl-5-(3,4,5-trimethoxyphenylthio)-1,3,4-oxadiazole (27) : The electron-rich trimethoxyphenylthio group contributes to anticancer activity .

Pyrrolidin-3-ylsulfanyl Substituent (Target Compound)

Antimicrobial Activity

  • Pyridin-3-yl analog : Demonstrates broad-spectrum antimicrobial activity and dual colorimetric/fluorescence pH response .
  • Benzylthio derivatives : Exhibit fungicidal and herbicidal activities, with compound 5g (4-bromobenzylthio) showing a bleaching effect on weeds .

Anticancer Potential

  • Trimethoxyphenylthio analog (27) : Inhibits cancer cell growth, likely through interactions with cellular targets sensitive to electron-rich substituents .
  • Pyridin-4-yl derivative : Shows anticancer activity in vitro, with IR absorption bands at 1691 cm⁻¹ (C=O) and 2980 cm⁻¹ (C-H) .

Physicochemical and Electronic Properties

  • Solubility : Pyridinyl and pyrrolidinyl groups enhance water solubility compared to hydrophobic aromatic substituents .
  • Planarity : Aromatic substituents (e.g., biphenylyl) maintain near-planar geometries, favoring π-π stacking in materials .
  • Electronic Effects : Electron-withdrawing oxadiazole cores paired with electron-donating substituents (e.g., trimethoxyphenylthio) modulate redox properties .

Table 1. Comparative Overview of 1,3,4-Oxadiazole Derivatives

Compound (5-Position Substituent) Key Properties Biological Activity Reference
Pyridin-3-yl Water-soluble, pH-sensitive fluorescence Antimicrobial
Benzylthio Crystallizes in monoclinic system Fungicidal, herbicidal
3,4,5-Trimethoxyphenylthio Electron-rich thioether Anticancer
4-Biphenylyl Planar structure Fluorescence in scintillators
Pyrrolidin-3-ylsulfanyl (Target) Hypothesized enhanced solubility Potential antimicrobial/anticancer -

Biological Activity

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article delves into its biological effects, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1864062-78-1
  • Molecular Formula : C₁₂H₁₄N₃OS
  • Molecular Weight : 283.78 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. For instance, studies have shown that oxadiazole compounds can effectively combat various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The presence of substituents on the phenyl ring can enhance the antimicrobial efficacy of these compounds.

Table 1: Antimicrobial Activity of this compound Derivatives

Bacterial StrainActivity Observed
Staphylococcus aureusStrong
Escherichia coliModerate
Pseudomonas aeruginosaWeak
Candida albicansModerate

The activity against these pathogens suggests potential applications in treating infections resistant to conventional antibiotics .

Anticancer Properties

The anticancer activity of this compound has been investigated in various studies. It has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.

  • Induction of Apoptosis : The compound has demonstrated the ability to trigger programmed cell death in cancer cells through various pathways.
  • Inhibition of Enzymatic Activity : It has been reported to inhibit enzymes such as alkaline phosphatase and EGFR, which are crucial for cancer cell proliferation.
  • Cell Cycle Arrest : Some studies indicate that it can cause cell cycle arrest at specific phases, thereby preventing cancer cell division.

Table 2: Cytotoxicity Data of this compound

Cell LineIC₅₀ (µM)Effect
SNB-75 (CNS Cancer)0.275High potency
UO-31 (Renal Cancer)0.420Moderate potency
MCF7 (Breast Cancer)0.417Comparable to standard drugs

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

Case Studies

Several case studies have illustrated the biological activity of oxadiazole derivatives:

  • Study on Cytotoxicity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results showed that several derivatives exhibited significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics .
  • Antimicrobial Efficacy Testing : In another study focusing on antimicrobial properties, derivatives were tested against a range of bacteria and fungi. The results indicated that modifications to the phenyl ring significantly influenced the antimicrobial activity .

Q & A

Q. How can QSAR models guide the design of derivatives with enhanced antimalarial activity?

  • Methodological Answer :
  • Build a dataset of 1,3,4-oxadiazole derivatives with reported IC₅₀ values against Plasmodium falciparum.
  • Use MOE or Dragon to compute 2D/3D descriptors (e.g., logP, topological polar surface area).
  • Train a Random Forest model to identify critical descriptors. For example, 2-phenyl-5-(trichloromethyl) derivatives showed 90% parasite inhibition at 10 µg/mL .

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